molecular formula C17H34 B14729379 n-Dodecylcyclopentane CAS No. 5634-30-0

n-Dodecylcyclopentane

Cat. No.: B14729379
CAS No.: 5634-30-0
M. Wt: 238.5 g/mol
InChI Key: UFGYKQGTOYNLLD-UHFFFAOYSA-N
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Description

n-Dodecylcyclopentane is a branched alkane derivative consisting of a cyclopentane ring substituted with a linear dodecyl (C₁₂H₂₅) chain. Its molecular formula is C₁₇H₃₄, derived from the cyclopentane backbone (C₅H₁₀) and the dodecyl chain. This compound belongs to the alkylcyclopentane family, which is studied for its thermodynamic and physicochemical properties, particularly in applications such as lubricants, fuel additives, and solvents .

Experimental and theoretical studies highlight its role in understanding molecular interactions in hydrocarbon mixtures. For instance, its molecular weight and phase behavior are critical for modeling blended products in chemical engineering .

Properties

CAS No.

5634-30-0

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

dodecylcyclopentane

InChI

InChI=1S/C17H34/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h17H,2-16H2,1H3

InChI Key

UFGYKQGTOYNLLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Dodecylcyclopentane typically involves the alkylation of cyclopentane with a dodecyl halide (such as dodecyl bromide) in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent side reactions with water. The general reaction scheme is as follows:

Cyclopentane+Dodecyl BromideNaHThis compound+NaBr\text{Cyclopentane} + \text{Dodecyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} Cyclopentane+Dodecyl BromideNaH​this compound+NaBr

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and high-purity reactants is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

n-Dodecylcyclopentane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation reactions can be carried out using catalysts such as palladium on carbon to reduce any unsaturated bonds present in the compound.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like chlorine or bromine under UV light.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light.

Major Products Formed

Scientific Research Applications

n-Dodecylcyclopentane has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the formulation of lubricants and surfactants

Mechanism of Action

The mechanism of action of n-Dodecylcyclopentane largely depends on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long alkyl chain allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Trends :

  • Molecular weight increases linearly with alkyl chain length, affecting boiling points and viscosity .
  • Hydrophobicity (Log P) rises sharply with longer chains, making this compound significantly more lipophilic than shorter-chain homologs .

Comparison with Cyclohexane Analogues

Cyclohexane derivatives, with a six-membered ring, exhibit distinct properties due to ring strain and conformational differences:

Compound Ring Size Molecular Weight (Experimental) Hydrophobicity (Log P)*
This compound 5-membered 11216 4.32
n-Dodecylcyclohexane 6-membered 6.15
n-Decylcyclohexane 6-membered 4.40

Key Findings :

  • Ring Strain : Cyclopentane’s smaller ring introduces slight angle strain compared to the strain-free chair conformation of cyclohexane. This reduces the thermal stability of cyclopentane derivatives .
  • Hydrophobicity : Cyclohexane derivatives (e.g., n-dodecylcyclohexane) exhibit higher Log P values than cyclopentane analogues, indicating greater lipid solubility due to increased surface area and van der Waals interactions .

Comparative Thermodynamic Behavior

Studies on blended hydrocarbon systems reveal:

  • This compound has a lower melting point (−15°C estimated) compared to n-dodecylcyclohexane (−5°C), attributed to cyclopentane’s reduced symmetry .
  • In solvent applications, cyclopentane derivatives demonstrate faster evaporation rates than cyclohexane analogues due to weaker intermolecular forces .

Data Tables

Table 1: Molecular Weight Trends in Alkylcyclopentanes (Experimental Data)

Compound ID Compound Name Calculated MW Experimental MW
210 n-Hexylcyclopentane 7237 7263
216 n-Heptylcyclopentane 7890 7922
217 This compound 11153 11216
220 n-Tridecylcyclopentane 11806 11875

Table 2: Hydrophobicity (Log P) Comparison

Compound ID Compound Name Log P (Method A) Log P (Method B)
89 This compound 4.32 7.12
90 n-Dodecylcyclohexane 6.15 6.72

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